Diguanidine phosphate

Vue d'ensemble

Description

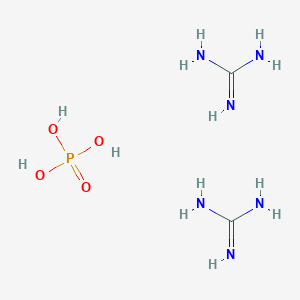

Diguanidine phosphate, also known as guanidinium monohydrogen phosphate, is a chemical compound with the formula C₂H₁₃N₆O₄P. It is a derivative of guanidine, a strong organic base, and is commonly used in various industrial and scientific applications. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diguanidine phosphate can be synthesized through the reaction of guanidine carbonate with phosphoric acid in an aqueous solution. The pH of the solution is controlled to ensure the formation of the desired product . Another method involves the reaction of urea with phosphorous pentoxide, which results in the formation of guanidine phosphate .

Industrial Production Methods: In industrial settings, this compound is produced by mixing equimolar quantities of phosphoric acid and cyanoguanidine. This reaction mixture is heated with agitation in the presence of a surfactant to a temperature range of 200°C to 240°C. Agitation is continued until foaming stops, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Diguanidine phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to form lower oxidation states.

Substitution: It can undergo substitution reactions where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of guanidine derivatives .

Applications De Recherche Scientifique

Environmental Applications

Phosphate Recovery from Wastewater

One of the most significant applications of diguanidine phosphate is in the recovery of phosphates from wastewater. Research has shown that guanidine-modified cellulose can effectively capture and recover phosphates, addressing the critical issue of nutrient pollution in water bodies.

- Adsorption Capacity : The modified cellulose exhibited a maximum adsorption capacity of 310 mg/g at pH 7.0. This high capacity indicates its potential for efficient phosphate removal from wastewater streams, which is crucial for mitigating eutrophication effects in aquatic environments .

- Recyclability : The phosphate sequestered by the biopolymer can be retrieved by altering the pH to approximately 13, allowing for easy recycling and reuse of the material .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 310 mg/g |

| Optimal pH for Adsorption | 7.0 |

| pH for Recovery | ~13 |

Biomedical Applications

Toxicological Studies

PHMG-p has been studied extensively for its toxicological effects, particularly concerning lung health. Longitudinal studies have indicated that exposure to PHMG-p can lead to severe lung injuries and even carcinogenic outcomes.

- Lung Damage Severity : In a dose-dependent study involving rats, it was found that increased doses of PHMG-p correlated with greater lung damage, inflammation, and fibrosis over time. Histopathological evaluations revealed that higher doses resulted in more significant lesions and malignancies .

- Carcinogenic Potential : Long-term exposure to PHMG-p has been linked to the development of lung carcinomas in rodent models, emphasizing its potential as a carcinogen .

| Dose (mg/kg) | Inflammation Score (after 40 weeks) | Fibrosis Score (after 40 weeks) |

|---|---|---|

| Naïve Type | 2.50 ± 0.76 | 1.25 ± 0.71 |

| Low | 3.88 ± 0.35 | 2.13 ± 0.53 |

| Intermediate | 3.67 ± 0.52 | 3.83 ± 0.41 |

| High | 3.80 ± 0.45 | 4.80 ± 0.45 |

Material Science Applications

Polyelectrolyte Multilayers

This compound plays a role in the development of polyelectrolyte multilayers (PEMs), which are used in various applications including sensors and drug delivery systems.

- Ion Affinity Properties : Research indicates that guanidinium functionalization enhances the affinity of PEMs for phosphates and sulfates due to strong electrostatic interactions . This property is particularly useful in designing selective ion sensors.

- Stability Under Alkaline Conditions : The stability of guanidinium-functionalized PEMs under alkaline conditions makes them suitable for various industrial applications where pH levels may fluctuate .

Case Studies

- Environmental Remediation : A study demonstrated the efficacy of guanidine-modified cellulose in removing phosphates from synthetic wastewater samples, achieving significant reductions in phosphate concentration while maintaining structural integrity over multiple cycles of use.

- Toxicological Impact Assessment : In a longitudinal study on rats exposed to PHMG-p, researchers observed a clear correlation between exposure levels and the severity of lung damage, establishing a framework for future toxicological assessments of similar compounds.

Mécanisme D'action

The mechanism of action of diguanidine phosphate involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets, including enzymes and proteins. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for muscle function . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, making it useful in the treatment of muscle weakness and fatigue .

Comparaison Avec Des Composés Similaires

Monoguanidine dihydrogen phosphate: Similar in structure but differs in its flame-retardant properties.

Guanidine hydrochloride: Commonly used in protein denaturation studies but lacks the phosphate group present in diguanidine phosphate.

Guanidine nitrate: Used as a propellant and in explosives, differing significantly in its applications compared to this compound.

Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions and its wide range of applications in various fields. Its flame-retardant properties make it particularly valuable in the textile industry, while its role in enzyme mechanisms and protein folding studies highlights its importance in biological research .

Activité Biologique

Introduction

Diguanidine phosphate, often referred to as polyhexamethylene guanidine phosphate (PHMG-P), is a compound recognized for its significant biological activity, particularly in the context of its use as a disinfectant. This article delves into the biological mechanisms, toxicological effects, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a polymeric guanidine derivative characterized by its strong cationic nature, which allows it to interact with negatively charged components in biological systems. Its structure facilitates binding to anionic groups in biomolecules, influencing its biological activity.

1. Antimicrobial Action

This compound exhibits potent antimicrobial properties, making it effective against a wide range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis. Studies have shown that PHMG-P can induce membrane damage through ionic interactions with phospholipids, increasing permeability and ultimately causing cell death .

2. Induction of Reactive Oxygen Species (ROS)

Research indicates that exposure to PHMG-P results in increased production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to cellular damage, apoptosis, and cell cycle arrest. Specifically, studies on lung epithelial cells demonstrated that PHMG-P triggers G1/S phase arrest via the ROS/ATM/p53 signaling pathway .

3. Lung Toxicity and Fibrosis

The inhalation of PHMG-P has been linked to severe lung injuries and pulmonary fibrosis. Longitudinal studies in animal models have shown dose-dependent increases in lung inflammation and fibrosis following exposure to PHMG-P . Histopathological evaluations revealed significant structural changes in lung tissues, correlating with the severity of exposure.

Case Study 1: Long-term Effects on Lung Health

A study involving rats exposed to varying doses of PHMG-P showed that higher doses resulted in progressive lung damage over time. After 40 weeks, significant fibrosis and tumor development were observed, highlighting the carcinogenic potential of the compound .

Case Study 2: Mechanistic Insights into Epithelial Damage

In vitro studies on human bronchial epithelial cells demonstrated that PHMG-P exposure led to a reduction in tight junction integrity and E-cadherin levels, crucial for maintaining epithelial barrier function. The impairment was associated with calpain-1 activation, suggesting a pathway for epithelial barrier breakdown during inflammatory responses .

Research Findings Summary

Propriétés

IUPAC Name |

guanidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHPJTCTVWVCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H13N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-23-4 | |

| Record name | Diguanidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisguanidinium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGUANIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.